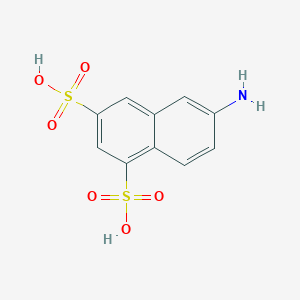

1,3-Naphthalenedisulfonic acid, 6-amino-

Description

The exact mass of the compound 1,3-Naphthalenedisulfonic acid, 6-amino- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4157. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Naphthalenedisulfonic acid, 6-amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Naphthalenedisulfonic acid, 6-amino- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-aminonaphthalene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6S2/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCSUEYBKAPKNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059471 | |

| Record name | 1,3-Naphthalenedisulfonic acid, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-33-2 | |

| Record name | 6-Amino-1,3-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1,3-naphthalenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kyselina amino-I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminonaphthalene-1,3-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINO-1,3-NAPHTHALENEDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP7LWM9S94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-amino-1,3-naphthalenedisulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 6-amino-1,3-naphthalenedisulfonic acid, a key intermediate in the synthesis of various dyes and conjugates.[1] This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Core Chemical and Physical Properties

6-amino-1,3-naphthalenedisulfonic acid, also known by synonyms such as Amino-J acid, is a sulfonated aromatic amine with the molecular formula C₁₀H₉NO₆S₂.[2][3] Its chemical structure consists of a naphthalene core substituted with an amino group and two sulfonic acid groups.

Quantitative Data Summary

| Property | Value | Source(s) |

| IUPAC Name | 6-aminonaphthalene-1,3-disulfonic acid | [2] |

| CAS Number | 118-33-2 | [2] |

| Molecular Formula | C₁₀H₉NO₆S₂ | [2][4] |

| Molecular Weight | 303.31 g/mol | [4] |

| Melting Point | >300°C (for 7-amino-1,3-naphthalenedisulfonic acid) | [5] |

| Boiling Point | Data not available | |

| Solubility | Soluble in water | [5] |

| pKa | Data not available |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 6-amino-1,3-naphthalenedisulfonic acid are not extensively detailed in readily available scientific literature. However, based on established chemical principles for the synthesis of related aminonaphthalenesulfonic acids, a general workflow can be proposed.

General Synthesis Workflow

The synthesis of 6-amino-1,3-naphthalenedisulfonic acid can be conceptually approached through two primary routes: the sulfonation of a naphthylamine or the amination of a hydroxynaphthalenedisulfonic acid. The following diagram illustrates a logical workflow for a potential synthesis pathway.

Caption: Plausible synthetic routes to 6-amino-1,3-naphthalenedisulfonic acid.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of 6-amino-1,3-naphthalenedisulfonic acid is reverse-phase high-performance liquid chromatography (RP-HPLC).

General Protocol:

-

Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[3]

-

Stationary Phase: A C18 or other suitable reverse-phase column.

-

Detection: UV-Vis spectrophotometry is a common detection method.

The following diagram outlines a typical experimental workflow for HPLC analysis.

Caption: Workflow for the HPLC analysis of 6-amino-1,3-naphthalenedisulfonic acid.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the direct involvement of 6-amino-1,3-naphthalenedisulfonic acid in biological signaling pathways. However, its structural analogs, such as 7-amino-1,3-naphthalenedisulfonic acid, are utilized as fluorescent labels for carbohydrates.[6][7] This suggests a potential application for 6-amino-1,3-naphthalenedisulfonic acid as a fluorescent probe in biological research.

The mechanism of action for such probes typically involves the covalent attachment of the fluorescent molecule to a target biomolecule, enabling its visualization and tracking within a biological system. The following diagram illustrates the general principle of using an aminonaphthalenedisulfonic acid derivative as a fluorescent label for a carbohydrate.

References

- 1. 6-AMINO-1,3-NAPHTHALENEDISULFONIC ACID DISODIUM SALT | 50976-35-7 [chemicalbook.com]

- 2. 6-Amino-1,3-naphthalenedisulfonic acid | C10H9NO6S2 | CID 8356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Naphthalenedisulfonic acid, 6-amino- | SIELC Technologies [sielc.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 7-Amino-1,3-naphthalenedisulfonic acid, Tech. 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 7-Amino-1,3-naphthalenedisulfonic acid BioReagent, fluorescence, = 98.0 T 303137-06-6 [merckmillipore.com]

- 7. scbt.com [scbt.com]

An In-depth Technical Guide to the Synthesis of 6-Amino-1,3-naphthalenedisulfonic Acid

A Note on Nomenclature: The compound 6-amino-1,3-naphthalenedisulfonic acid (CAS RN: 118-33-2) is also known by several synonyms, including Amino J acid and 2-aminonaphthalene-5,7-disulfonic acid. However, the industrial production of aminonaphthalenedisulfonic acids predominantly focuses on compounds like Amino G acid (2-amino-6,8-naphthalenedisulfonic acid), which is a crucial dyestuff intermediate. This guide will focus on the well-documented synthesis pathway of Amino G acid, a structurally related and industrially significant compound.

Introduction

6-Amino-1,3-naphthalenedisulfonic acid and its isomers are important intermediates in the synthesis of a wide range of azo dyes and pigments. The presence of both amino and sulfonic acid groups on the naphthalene core imparts water solubility and provides reactive sites for diazo coupling reactions, making these compounds versatile building blocks in the colorant industry. This technical guide provides a detailed overview of a primary synthesis pathway for the production of 2-amino-6,8-naphthalenedisulfonic acid (Amino G acid), a representative aminonaphthalenedisulfonic acid.

Core Synthesis Pathway: From 2-Naphthol to Amino G Acid

The most common industrial synthesis of 2-amino-6,8-naphthalenedisulfonic acid begins with the sulfonation of 2-naphthol, followed by amination. This multi-step process is outlined below.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 2-amino-6,8-naphthalenedisulfonic acid.

| Step | Reactants | Reagents/Solvents | Temperature Range (°C) | Pressure Range (MPa) | Duration (hours) | Product |

| 1. Sulfonation | 2-Naphthol | Fuming Sulfuric Acid (Oleum) | 25 - 170 | Atmospheric | 2 - 3 | 2-Naphthol-6,8-disulfonic acid |

| 2. Salt Formation | 2-Naphthol-6,8-disulfonic acid | Potassium Chloride | 30 - 95 | Atmospheric | Not Specified | 2-Naphthol-6,8-disulfonic acid potassium salt |

| 3. Amination | 2-Naphthol-6,8-disulfonic acid potassium salt | Ammonia Water | 60 - 180 | 0.4 - 1.2 | Not Specified | 2-Naphthylamine-6,8-disulfonic acid potassium salt |

| 4. Acidification | 2-Naphthylamine-6,8-disulfonic acid potassium salt | Hydrochloric Acid | 40 - 160 | Atmospheric | Not Specified | 2-Naphthylamine-6,8-disulfonic acid (Amino G acid) |

Experimental Protocols

The following protocols are based on established industrial synthesis methods.

Step 1: Sulfonation of 2-Naphthol

-

In a suitable reaction vessel, 2-naphthol is carefully dissolved in fuming sulfuric acid (oleum) at a temperature maintained between 25-35°C.[1][2]

-

The reaction mixture is then heated to a temperature range of 150-170°C.[1][2]

-

The reaction is allowed to proceed for 2-3 hours to ensure the formation of 2-naphthol-6,8-disulfonic acid.[1][2]

Step 2: Formation of the Potassium Salt

-

The product from the sulfonation step, 2-naphthol-6,8-disulfonic acid, is reacted with potassium chloride.[1][2]

-

This reaction is carried out at a temperature between 30-95°C to facilitate the precipitation of 2-naphthol-6,8-disulfonic acid potassium salt.[1][2]

Step 3: Amination of the Potassium Salt

-

The isolated 2-naphthol-6,8-disulfonic acid potassium salt is charged into a pressure reactor with ammonia water.[1][2]

-

The reaction is conducted under a pressure of 0.4-1.2 MPa and at a temperature of 60-180°C.[1][2][3] This step, a form of the Bucherer reaction, substitutes the hydroxyl group with an amino group.[3]

-

The product of this reaction is 2-naphthylamine-6,8-disulfonic acid potassium salt.[1][2]

Step 4: Acidification to Yield Amino G Acid

-

The 2-naphthylamine-6,8-disulfonic acid potassium salt is treated with hydrochloric acid.[1][2]

-

This acidification step is performed at a temperature range of 40-160°C to yield the final product, 2-naphthylamine-6,8-disulfonic acid (Amino G acid).[1][2]

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthesis pathway of 2-amino-6,8-naphthalenedisulfonic acid.

Alternative Synthesis Route

An alternative patented method for producing a mixture of aminonaphthalenedisulfonic acids, including Amino G acid, starts from 2-amino-1-naphthalenesulfonic acid (Tobias Acid).[4] This process involves heating Tobias Acid in 100% sulfuric acid, followed by sulfonation with sulfur trioxide and subsequent hydrolysis.[4] This route can produce a fixed ratio of both Amino J Acid and Amino G Acid.[4] However, a historical route involving the direct sulfonation of 2-naphthylamine is no longer used due to the carcinogenicity of the starting material.[4]

Conclusion

The synthesis of aminonaphthalenedisulfonic acids, exemplified by the production of Amino G acid, is a well-established industrial process. The described pathway, starting from 2-naphthol, represents a common and effective method for obtaining this valuable dyestuff intermediate. Careful control of reaction conditions, particularly temperature and pressure during the sulfonation and amination steps, is crucial for achieving high yields and purity of the final product. The versatility of these compounds ensures their continued importance in the chemical industry.

References

- 1. CN102838513A - Preparation method of 2-naphthylamine 3, 6, 8 trisulfonic acid - Google Patents [patents.google.com]

- 2. CN102295585A - Preparation method of 2-naphthylamine 6,8 disulfonic acid - Google Patents [patents.google.com]

- 3. 2-Naphthol-6,8-disulfonic acid | 118-32-1 | Benchchem [benchchem.com]

- 4. US3979445A - Process for producing amino G acid and amino J acid from tobias acid - Google Patents [patents.google.com]

Spectroscopic Profile of 6-amino-1,3-naphthalenedisulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-amino-1,3-naphthalenedisulfonic acid. Due to the limited availability of published, raw spectroscopic data for this specific isomer, this guide presents expected and representative data based on the analysis of closely related aminonaphthalenesulfonic acids. The experimental protocols detailed herein are generalized best practices for the spectroscopic analysis of such aromatic sulfonic acids.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for 6-amino-1,3-naphthalenedisulfonic acid. It is crucial to note that these values are predicted based on the analysis of analogous compounds and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.0 - 8.5 | Multiplet | Aromatic Protons |

| ~4.0 - 5.0 | Broad Singlet | Amino Protons (-NH₂) |

Note: The exact chemical shifts and coupling constants of the aromatic protons are highly dependent on the solvent and pH. The electron-donating amino group and the electron-withdrawing sulfonic acid groups will influence the specific positions of the peaks.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~110 - 150 | Aromatic Carbons |

Note: The carbon atoms directly attached to the sulfonic acid groups and the amino group will exhibit distinct chemical shifts within this range. Quaternary carbons will typically show weaker signals.

Table 3: Representative FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3400 - 3300 | N-H Stretch | Primary Amine |

| 3100 - 3000 | Aromatic C-H Stretch | Aromatic Ring |

| 1620 - 1580 | C=C Stretch | Aromatic Ring |

| 1250 - 1120 | S=O Stretch | Sulfonic Acid |

| 1080 - 1000 | S=O Stretch | Sulfonic Acid |

Note: The spectrum for a solid sample prepared as a KBr pellet is expected.[1]

Table 4: Expected UV-Visible Spectroscopic Data

| Wavelength (λmax) | Solvent |

| ~230 - 250 nm | Water or Methanol |

| ~310 - 340 nm | Water or Methanol |

Note: Naphthalene derivatives typically exhibit multiple absorption bands in the UV region. A related compound, 7-amino-1,3-naphthalenedisulfonic acid, is fluorescent with an excitation maximum around 310 nm.

Table 5: Anticipated Mass Spectrometry Data

| m/z Value | Interpretation |

| 303.0 | [M]⁺ (Molecular Ion) |

| 223.0 | [M - SO₃]⁺ |

| 143.0 | [M - 2SO₃]⁺ |

Note: The fragmentation pattern of sulfonic acids can be complex. The molecular ion peak may be observed, with characteristic losses of SO₃.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for 6-amino-1,3-naphthalenedisulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the aromatic signals.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 6-amino-1,3-naphthalenedisulfonic acid in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical as it can affect the chemical shifts of the labile amino protons.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse width, a 1-2 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS or DSS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

KBr Pellet Method

-

Instrumentation: A standard FT-IR spectrometer.

-

Sample Preparation: [1]

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent in the mid-IR region.

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of a blank KBr pellet to correct for atmospheric and instrumental interferences.

-

Place the sample pellet in the spectrometer's sample holder and acquire the IR spectrum. Typically, spectra are collected in the 4000-400 cm⁻¹ range.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

UV-Visible Spectroscopy

-

Instrumentation: A dual-beam UV-Visible spectrophotometer.

-

Sample Preparation:

-

Prepare a dilute solution of 6-amino-1,3-naphthalenedisulfonic acid in a UV-transparent solvent, such as water or methanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

-

Use the same solvent as a blank reference.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the blank solvent and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it.

-

Place the sample cuvette in the sample beam path and record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

-

-

Data Processing: The software will subtract the baseline to provide the absorbance spectrum of the sample, from which the λmax values can be determined.

Mass Spectrometry

-

Instrumentation: A mass spectrometer equipped with a suitable ionization source, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

Sample Preparation:

-

For ESI-MS, prepare a dilute solution of the sample in a solvent compatible with the ionization source (e.g., a mixture of water and acetonitrile with a small amount of formic acid).

-

For MALDI-MS, co-crystallize the sample with a suitable matrix on a target plate.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in either positive or negative ion mode. For sulfonic acids, negative ion mode is often informative.

-

-

Data Processing: The resulting spectrum will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions, which can be used to confirm the molecular weight and deduce structural information.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Spectroscopic analysis workflow.

References

An In-depth Technical Guide to the Fluorescence of Amino-G Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-G acid, formally known as 7-amino-1,3-naphthalenedisulfonic acid, is a fluorescent molecule with applications in various scientific fields. Its intrinsic fluorescence properties make it a valuable tool for labeling and tracking molecules of interest. This technical guide provides a comprehensive overview of the fluorescence excitation and emission spectra of Amino-G acid, details experimental protocols for its use, and presents a workflow for its application as a fluorescent tracer.

Core Photophysical Properties

Amino-G acid exhibits fluorescence in the ultraviolet and visible regions of the electromagnetic spectrum. The sulfonate groups on the naphthalene ring enhance its solubility in aqueous solutions, making it suitable for biological applications.

Spectral Characteristics

The fluorescence of Amino-G acid is characterized by its excitation and emission maxima. While the exact wavelengths can be influenced by the solvent environment and pH, the typical spectral properties are summarized in the table below.

| Parameter | Value | Conditions | Reference |

| Excitation Maximum (λex) | ~310 nm | 0.1 M phosphate buffer, pH 7.0 | [1] |

| Emission Maximum (λem) | ~450 nm | 0.1 M phosphate buffer, pH 7.0 | [1] |

| Alternative Excitation Maximum (λex) | ~365 nm | Not specified |

Experimental Protocols

Measuring the Fluorescence Spectrum of Amino-G Acid

This protocol outlines the general steps for acquiring the fluorescence excitation and emission spectra of Amino-G acid.

Materials:

-

Amino-G acid (7-amino-1,3-naphthalenedisulfonic acid)

-

Spectrofluorometer

-

Quartz cuvettes

-

Appropriate solvent (e.g., 0.1 M phosphate buffer, pH 7.0)

-

Micropipettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of Amino-G acid in the desired solvent. The concentration should be optimized to ensure a sufficient signal without causing inner filter effects (typically in the micromolar range).

-

Prepare a blank sample containing only the solvent.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up according to the manufacturer's instructions.

-

Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A common starting point is 5 nm for both.

-

-

Acquiring the Emission Spectrum:

-

Place the blank cuvette in the spectrofluorometer and record a blank scan to subtract the background signal.

-

Replace the blank with the Amino-G acid sample cuvette.

-

Set the excitation wavelength to the known maximum (e.g., 310 nm).

-

Scan a range of emission wavelengths (e.g., 350 nm to 600 nm) to capture the entire emission profile.

-

The peak of this spectrum is the emission maximum (λem).

-

-

Acquiring the Excitation Spectrum:

-

Keep the Amino-G acid sample in the spectrofluorometer.

-

Set the emission wavelength to the determined maximum (e.g., 450 nm).

-

Scan a range of excitation wavelengths (e.g., 250 nm to 400 nm).

-

The peak of this spectrum is the excitation maximum (λex).

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectra.

-

Normalize the spectra if comparing multiple samples.

-

Identify and report the excitation and emission maxima.

-

Fluorescent Labeling of Carbohydrates

Amino-G acid can be used to fluorescently label carbohydrates for analysis. This process involves a reductive amination reaction.

Materials:

-

Amino-G acid

-

Carbohydrate sample with a reducing end

-

Sodium cyanoborohydride (NaCNBH₃)

-

Appropriate buffer (e.g., phosphate buffer)

Procedure:

-

Dissolve the carbohydrate sample and a molar excess of Amino-G acid in the buffer.

-

Add sodium cyanoborohydride to the solution. The NaCNBH₃ will reduce the Schiff base formed between the amino group of the Amino-G acid and the aldehyde group of the reducing sugar.

-

Incubate the reaction mixture. The time and temperature will depend on the specific carbohydrate.

-

Purify the labeled carbohydrate using an appropriate method, such as gel filtration or high-performance liquid chromatography (HPLC), to remove unreacted Amino-G acid and other reagents.

-

The labeled carbohydrate can then be detected and quantified using its fluorescence.

Application Workflow: Amino-G Acid as a Fluorescent Tracer

Amino-G acid has been successfully used as a tracer in geothermal applications to track the flow of water.[2] The following diagram illustrates the general workflow for such an experiment.

Caption: Experimental workflow for using Amino-G acid as a fluorescent tracer.

Signaling Pathways

Currently, there is no specific evidence in the scientific literature to suggest that Amino-G acid is directly involved in or modulates any biological signaling pathways. Its primary utility in a biological context is as a fluorescent label or tracer, where it is assumed to be biologically inert and not interfere with the processes being studied. When using Amino-G acid in biological systems, it is crucial to perform control experiments to verify that the label itself does not elicit a cellular response.

Conclusion

Amino-G acid is a versatile fluorescent probe with well-defined excitation and emission characteristics, making it a reliable tool for researchers. Its water solubility and reactivity allow for the straightforward labeling of biomolecules like carbohydrates. Furthermore, its application as a tracer has been demonstrated in environmental studies. While specific photophysical parameters like quantum yield and lifetime are not extensively documented, the provided protocols and workflow offer a solid foundation for its practical application in a research setting. As with any fluorescent probe, careful experimental design and appropriate controls are essential to ensure the validity of the results.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Glycocholic Acid (CAS 475-31-0)

For Researchers, Scientists, and Drug Development Professionals

Initial Note on CAS Number: The CAS number 118-33-2 provided in the query does not correspond to a readily available chemical substance in scientific databases. This guide focuses on Glycocholic Acid, which has the CAS number 475-31-0 and is a compound of significant interest in biomedical research.

Introduction

Glycocholic acid, also known as cholylglycine, is a primary conjugated bile acid formed in the liver through the conjugation of cholic acid with the amino acid glycine.[1][2] It is a major component of bile in mammals and plays a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine.[1][3] Beyond its digestive functions, glycocholic acid is recognized as a signaling molecule that modulates various metabolic pathways, primarily through the activation of nuclear and cell surface receptors.[2][4] This technical guide provides a comprehensive overview of the physical and chemical properties of glycocholic acid, detailed experimental protocols for their determination, and a visualization of its key signaling pathways.

Physical and Chemical Properties

The physical and chemical characteristics of glycocholic acid are fundamental to its biological function and its handling in a laboratory setting. These properties are summarized in the tables below.

General and Physical Properties

This table summarizes the key physical identifiers and properties of Glycocholic Acid.

| Property | Value | Reference |

| CAS Number | 475-31-0 | [1] |

| Molecular Formula | C₂₆H₄₃NO₆ | [1] |

| Molecular Weight | 465.63 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [4][5] |

| Melting Point | 130 °C (for sesquihydrate); 165-168 °C (anhydrous) | [1][6] |

| pKa | 4.4 | [6] |

| Optical Rotation | [α]D²³ +30.8° (c = 7.5 in 95% ethanol) | [6] |

Solubility

The solubility of Glycocholic Acid in various solvents is crucial for its use in experimental assays.

| Solvent | Solubility | Reference |

| Water (15 °C) | 0.33 g/L | [6] |

| Boiling Water | 8.3 g/L | [6] |

| Ethanol | ~1 mg/mL | [5] |

| DMSO | ~10 mg/mL | [5] |

| Dimethylformamide (DMF) | ~10 mg/mL | [5] |

| DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | [5] |

Experimental Protocols

Accurate determination of the physicochemical properties of glycocholic acid relies on standardized experimental methodologies. This section details the protocols for key analytical techniques.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is highly sensitive and selective for the quantification of glycocholic acid in biological matrices.

3.1.1. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of the biological sample (e.g., serum, plasma) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tube at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[7]

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.[7]

3.1.2. UPLC-MS/MS Conditions

-

Column: A reversed-phase C18 column (e.g., 1.9 µm, 100 x 2.1 mm) is typically used.[7]

-

Mobile Phase A: Water with an additive such as 0.1% formic acid or 5 mM ammonium acetate.[7]

-

Mobile Phase B: Acetonitrile/Methanol with a similar additive.

-

Gradient: A linear gradient is employed to separate the analyte.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).[7]

-

Transitions: The specific precursor-to-product ion transition for glycocholic acid is monitored.

3.1.3. Data Analysis

-

Acquire data using the instrument's software.

-

Integrate the peak area corresponding to the specific m/z transition for glycocholic acid.

-

Create a calibration curve by plotting the peak area ratio of the analyte to an internal standard against the concentration of the standards.

-

Determine the concentration of glycocholic acid in the samples from the calibration curve.[7]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of glycocholic acid.

3.2.1. Sample Preparation

-

Dissolve a precisely weighed amount of glycocholic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to an NMR tube.

3.2.2. NMR Experiment

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz or 800 MHz).[8]

-

Various one- and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to assign all proton and carbon signals and confirm the structure.

Solubility Determination

A common laboratory method to determine solubility is as follows:

-

Prepare a stock solution of glycocholic acid in a highly soluble solvent like DMSO.[5]

-

Serially dilute the stock solution with the aqueous buffer of choice (e.g., PBS pH 7.2).[5]

-

Observe the dilutions for the formation of a precipitate. The highest concentration that remains a clear solution is the approximate solubility.

-

For more precise measurements, the concentration in the supernatant of a saturated solution can be quantified by a suitable analytical method like UPLC.

Signaling Pathways and Logical Relationships

Glycocholic acid exerts significant biological effects by acting as a ligand for the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).[2][4]

Glycocholic Acid Synthesis and Enterohepatic Circulation

The following diagram illustrates the synthesis of glycocholic acid from cholesterol in the liver and its subsequent circulation between the liver, gallbladder, intestine, and portal blood.

Caption: Synthesis and enterohepatic circulation of Glycocholic Acid.

FXR and TGR5 Signaling Pathways

This diagram shows the downstream effects of glycocholic acid binding to FXR and TGR5, leading to the regulation of gene expression and metabolic processes.

Caption: Glycocholic Acid activation of FXR and TGR5 signaling pathways.

References

- 1. Glycocholic acid - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]

- 3. Glycocholic acid | 475-31-0 | FG16282 | Biosynth [biosynth.com]

- 4. Glycocholic acid | 475-31-0 [chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Glycocholic Acid [drugfuture.com]

- 7. benchchem.com [benchchem.com]

- 8. Bile Acids Conjugation in Human Bile Is Not Random: New Insights from 1H-NMR Spectroscopy at 800 MHz - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 6-amino-1,3-naphthalenedisulfonic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-amino-1,3-naphthalenedisulfonic acid is a sulfonated aromatic amine, a class of compounds with significant applications in the synthesis of azo dyes and as intermediates in the pharmaceutical industry. The solubility of this compound in various organic solvents is a critical parameter that influences reaction kinetics, purification processes, formulation development, and ultimately, the bioavailability of any derived active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the solubility characteristics of 6-amino-1,3-naphthalenedisulfonic acid, detailed experimental protocols for its determination, and a logical workflow for these procedures.

Due to the limited availability of specific quantitative solubility data for 6-amino-1,3-naphthalenedisulfonic acid in publicly accessible literature, this guide focuses on the foundational principles of its solubility and equips researchers with the methodologies to determine these values empirically.

General Solubility Characteristics

The solubility of 6-amino-1,3-naphthalenedisulfonic acid is governed by its molecular structure, which features both a hydrophobic naphthalene core and highly polar sulfonic acid and amino functional groups. This amphiphilic nature results in complex solubility behavior.

-

Polar Protic Solvents: In solvents like water, methanol, and ethanol, the sulfonic acid groups can deprotonate, and both the sulfonic acid and amino groups can form hydrogen bonds. Generally, sulfonic acids are soluble in water.[1] The presence of the amino group can either increase or decrease aqueous solubility depending on the pH of the solution. For organic polar protic solvents, solubility is expected to be moderate, decreasing as the alkyl chain length of the alcohol increases, due to the decreasing polarity of the solvent.

-

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent solvents for a wide array of organic compounds, including many that are otherwise difficult to dissolve.[2] It is anticipated that 6-amino-1,3-naphthalenedisulfonic acid would exhibit higher solubility in these solvents compared to polar protic and non-polar solvents, owing to strong dipole-dipole interactions.

-

Non-Polar Solvents: In non-polar solvents like hexane, toluene, and diethyl ether, the solubility of highly polar molecules like 6-amino-1,3-naphthalenedisulfonic acid is expected to be very low. The energy required to break the strong intermolecular forces (hydrogen bonding and ionic interactions in the solid state) is not compensated by the weak van der Waals forces that would be formed with non-polar solvent molecules.

Quantitative Solubility Data

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | Polar Protic | 25 | Data not available | Data not available | e.g., Shake-Flask Method |

| Ethanol | Polar Protic | 25 | Data not available | Data not available | e.g., Shake-Flask Method |

| Acetone | Polar Aprotic | 25 | Data not available | Data not available | e.g., Shake-Flask Method |

| Isopropanol | Polar Protic | 25 | Data not available | Data not available | e.g., Shake-Flask Method |

| Dimethylformamide (DMF) | Polar Aprotic | 25 | Data not available | Data not available | e.g., Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data not available | Data not available | e.g., Shake-Flask Method |

| Toluene | Non-Polar | 25 | Data not available | Data not available | e.g., Shake-Flask Method |

| Hexane | Non-Polar | 25 | Data not available | Data not available | e.g., Shake-Flask Method |

Experimental Protocols for Solubility Determination

To address the gap in available data, the following detailed experimental protocols are provided. These methods are standard in the pharmaceutical and chemical industries for determining the solubility of compounds.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess of the solid compound is equilibrated with a solvent at a constant temperature until the concentration of the dissolved solute in the solvent remains constant.

Methodology:

-

Sample Preparation: Add an excess amount of solid 6-amino-1,3-naphthalenedisulfonic acid to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. Preliminary experiments may be necessary to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifugation followed by filtration through a solvent-compatible, non-adsorptive filter (e.g., a 0.22 µm PTFE syringe filter) is recommended.

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of 6-amino-1,3-naphthalenedisulfonic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor.

Kinetic Solubility Determination: High-Throughput Screening (HTS) Method

This method is often used in early-stage drug discovery to quickly assess the solubility of a large number of compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution.

Principle: A concentrated stock solution of the compound in a water-miscible organic solvent (typically DMSO) is serially diluted into an aqueous or organic buffer. The concentration at which precipitation is first observed is the kinetic solubility.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 6-amino-1,3-naphthalenedisulfonic acid in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with the chosen organic solvent to create a range of concentrations.

-

Precipitation Induction: Incubate the microplate at a constant temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).

-

Precipitation Detection: The presence of a precipitate can be detected by various methods, including visual inspection, nephelometry (light scattering), or by measuring the turbidity using a plate reader.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 6-amino-1,3-naphthalenedisulfonic acid.

Caption: Experimental workflow for determining thermodynamic solubility.

Conclusion

While specific quantitative data on the solubility of 6-amino-1,3-naphthalenedisulfonic acid in organic solvents is not widely published, a qualitative understanding can be derived from its chemical structure. For researchers and professionals in drug development, the empirical determination of this property is essential. The detailed shake-flask and kinetic solubility protocols provided in this guide offer robust and reliable methods for generating this critical data. The accompanying workflow diagram provides a clear visual guide for the experimental process. Accurate solubility data is indispensable for the effective design of synthetic routes, purification strategies, and the formulation of new chemical entities.

References

In-Depth Technical Guide to the Thermal Stability of 6-Amino-1,3-Naphthalenedisulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1,3-naphthalenedisulfonic acid is a chemical intermediate of interest in various industrial applications, including the synthesis of azo dyes and fluorescent whitening agents. Its utility in processes that may involve elevated temperatures necessitates a thorough understanding of its thermal stability. This technical guide provides a comprehensive overview of the thermal properties of 6-amino-1,3-naphthalenedisulfonic acid, drawing upon data from analogous compounds to predict its behavior under thermal stress. Due to a lack of publicly available thermal analysis data specifically for 6-amino-1,3-naphthalenedisulfonic acid, this guide utilizes information from structurally similar compounds, such as other aminonaphthalenesulfonic acids and sulfonated aromatic amines, to provide a predictive assessment of its thermal decomposition profile.

Thermal Stability Data

| Thermal Analysis Parameter | Expected Observation for 6-Amino-1,3-Naphthalenedisulfonic Acid (based on analogous compounds) | Reference Compounds and Observations |

| Decomposition Onset Temperature (Tonset) | Likely in the range of 250-350 °C. | Studies on various sulfonated aromatic amines show decomposition typically begins in this temperature range. |

| Major Decomposition Steps (TGA) | Multiple weight loss steps are expected, corresponding to the loss of sulfonic acid groups, the amino group, and subsequent fragmentation of the naphthalene ring. | Thermogravimetric analysis of similar compounds often reveals a multi-step degradation process. |

| Thermal Decomposition Products | Primary decomposition products are expected to include sulfur dioxide (SO₂), water (H₂O), aniline, and aminonaphthalene. At higher temperatures, further fragmentation to smaller aromatic and aliphatic compounds is likely. | Pyrolysis-GC-MS studies of sulfonated aromatic amines and dyes have identified aniline and aminonaphthalene as dominant pyrolysis products. The thermal decay of 7-amino-1,3-naphthalenedisulfonate (Amino G) has been shown to produce 2-naphthol.[1] |

| Melting Point/Decomposition (DSC) | A distinct endothermic peak corresponding to melting followed by or concurrent with exothermic decomposition peaks is anticipated. | Differential scanning calorimetry of many organic salts shows a melting endotherm immediately followed by decomposition exotherms. |

Experimental Protocols

To definitively determine the thermal stability of 6-amino-1,3-naphthalenedisulfonic acid, a series of standard thermal analysis techniques should be employed. The following sections detail the typical experimental protocols for these analyses.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the decomposition temperatures and the kinetics of degradation.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition, the temperatures of maximum weight loss (from the derivative of the TGA curve, DTG), and the final residual mass are determined.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting and to characterize decomposition processes as either endothermic or exothermic.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is usually performed under an inert nitrogen atmosphere with a constant purge rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample and reference are heated from a sub-ambient temperature to a temperature beyond the expected decomposition point at a constant rate (e.g., 10 °C/min).

-

Data Analysis: The DSC thermogram plots the heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) are identified by the direction of the peaks. The onset temperature, peak temperature, and enthalpy of these transitions are calculated.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.

Methodology:

-

Instrument: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer system.

-

Sample Preparation: A very small amount of the sample (microgram to low milligram range) is placed in a pyrolysis sample holder.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 500-800 °C) in an inert atmosphere (helium). The high temperature causes the sample to fragment into smaller, volatile molecules.

-

Gas Chromatography (GC): The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS): The separated components eluting from the GC column are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

-

Data Analysis: The chromatogram shows the separated decomposition products as peaks. The mass spectrum of each peak is compared to a library of known compounds to identify the individual thermal degradation products.

Visualizations

Experimental Workflow for Thermal Stability Assessment

Caption: Experimental workflow for assessing the thermal stability of a chemical compound.

Plausible Thermal Decomposition Pathway

Caption: Plausible thermal decomposition pathway for an amino-naphthalenedisulfonic acid.

References

Unveiling the Photodegradation of Amino-G Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the photodegradation properties of Amino-G acid, a compound of interest for researchers, scientists, and professionals in drug development. This document collates available quantitative data, details experimental methodologies for studying photodegradation, and presents visual diagrams of key processes to facilitate a deeper understanding of the photostability of this and similar compounds.

Introduction to Photodegradation

Photodegradation is the process by which a molecule is broken down by absorbing light energy. For pharmaceutical compounds and other light-sensitive materials, understanding photodegradation is critical for ensuring product stability, efficacy, and safety. Amino acids and their derivatives can be susceptible to photodegradation, which can alter their chemical structure and biological activity. This guide focuses on the available data regarding the photostability of Amino-G acid and provides a framework for its experimental investigation.

Quantitative Data on Photodegradation

The following tables summarize the available quantitative data on the photodegradation of Amino-G acid and related compounds. It is important to note that the data is derived from studies with varying experimental conditions.

| Compound | Light Source | Exposure Duration | Degradation (%) | Reference |

| Amino-G Acid | Indirect sunlight and artificial fluorescent light | 10 days | 12 | [1] |

| Table 1: Photodegradation of Amino-G Acid. |

Experimental Protocols

A generalized experimental protocol for investigating the photodegradation of Amino-G acid is outlined below. This protocol is a synthesis of methodologies reported in various studies on the photodegradation of organic compounds.

Materials and Reagents

-

Amino-G Acid (high purity)

-

Solvent (e.g., ultrapure water, buffer solution simulating physiological pH)

-

High-performance liquid chromatography (HPLC) grade solvents for analysis

-

Reference standards for anticipated photoproducts

Sample Preparation

-

Prepare a stock solution of Amino-G acid of known concentration in the chosen solvent.

-

Transfer aliquots of the stock solution into quartz cuvettes or other suitable transparent vessels for irradiation.

-

Prepare control samples to be stored in the dark under the same temperature conditions to account for any non-photolytic degradation.

Irradiation Conditions

-

Utilize a controlled light source, such as a xenon lamp or a UV chamber, with a defined spectral output and intensity. The choice of light source should be relevant to the intended application or storage conditions (e.g., simulating sunlight).

-

Monitor and control the temperature of the sample chamber throughout the experiment.

-

At specified time intervals, withdraw samples for analysis.

Analytical Method

-

Analyze the concentration of Amino-G acid and the formation of any photoproducts using a validated analytical method, typically HPLC with UV or fluorescence detection.[2][3]

-

The HPLC system should be equipped with a suitable column (e.g., C18) and a mobile phase optimized for the separation of Amino-G acid and its potential degradation products.

-

Quantify the compounds by comparing their peak areas to those of reference standards.

Visualizing Photodegradation Processes

Experimental Workflow

The following diagram illustrates a typical workflow for a photodegradation study.

Potential Photodegradation Pathway

While the precise photodegradation pathway of Amino-G acid may be complex, a generalized pathway for amino-containing aromatic compounds can involve reactions such as deamination and decarboxylation. Under harsh hydrothermal conditions, Amino-G decomposes to 2-naphthol, though this is not a direct result of photodegradation.[1]

Conclusion

The photostability of Amino-G acid is a crucial parameter for its application in various scientific and industrial fields, particularly in drug development. The available data indicates a moderate sensitivity to light, with a 12% degradation observed over 10 days under combined indirect sunlight and artificial light.[1] Further research is required to fully elucidate the photodegradation mechanism, identify all photoproducts, and determine the quantum yield of the degradation process under various conditions. The experimental framework provided in this guide offers a starting point for researchers to conduct systematic studies on the photostability of Amino-G acid and other related compounds. A thorough understanding of these properties will enable the development of appropriate handling, storage, and formulation strategies to mitigate degradation and ensure product integrity.

References

An In-depth Technical Guide to the Fluorescence Quantum Yield of 6-amino-1,3-naphthalenedisulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 6-amino-1,3-naphthalenedisulfonic acid

6-amino-1,3-naphthalenedisulfonic acid is a fluorescent organic compound characterized by a naphthalene core substituted with an amino group and two sulfonic acid groups. The presence of both electron-donating (amino) and electron-withdrawing (sulfonic acid) groups on the aromatic ring gives rise to its fluorescent properties. This compound and its derivatives are utilized in various applications, including as fluorescent probes for studying biomolecular interactions and as intermediates in the synthesis of azo dyes. An understanding of its fluorescence quantum yield is critical for its effective application in these fields.

Fundamentals of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.

Φ = (Number of photons emitted) / (Number of photons absorbed)

The quantum yield can range from 0 to 1. A value of 1 indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency. Conversely, a value of 0 signifies that no fluorescence occurs.

The determination of fluorescence quantum yield can be performed using two primary methods: the absolute method and the relative method. The absolute method involves the direct measurement of the number of emitted and absorbed photons, often requiring specialized equipment like an integrating sphere. The relative method, which is more commonly employed, involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Factors Influencing the Fluorescence Quantum Yield of Amino-Naphthalenesulfonic Acid Derivatives

The fluorescence quantum yield of amino-naphthalenesulfonic acid derivatives is highly sensitive to their molecular environment. Key factors that can significantly modulate their fluorescence intensity include:

-

Solvent Polarity: The polarity of the solvent can have a profound effect on the quantum yield. For many amino-naphthalene derivatives, an increase in solvent polarity leads to a decrease in fluorescence quantum yield. This is often attributed to the stabilization of a charge-transfer excited state in polar solvents, which can promote non-radiative decay pathways.

-

pH: The protonation state of the amino and sulfonic acid groups is dependent on the pH of the solution. Changes in pH can alter the electronic structure of the molecule and, consequently, its fluorescence properties.

-

Presence of Quenchers: Fluorescence quenching is a process that decreases the fluorescence intensity. Quenching can occur through various mechanisms, including collisional (dynamic) quenching and the formation of a non-fluorescent ground-state complex (static quenching). Common quenchers include molecular oxygen, heavy atoms, and certain metal ions.

-

Temperature: Temperature can influence the rates of both radiative and non-radiative decay processes. In general, an increase in temperature leads to a decrease in fluorescence quantum yield due to an increased rate of non-radiative decay.

-

Molecular Rigidity: The rigidity of the fluorophore's environment can affect its quantum yield. Environments that restrict vibrational and rotational motion can lead to a higher quantum yield by reducing non-radiative decay pathways.

Experimental Protocol: Relative Quantum Yield Determination

The following is a detailed protocol for the determination of the fluorescence quantum yield of a sample relative to a standard.

Materials and Equipment

-

Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector. The instrument should be capable of recording corrected emission spectra.

-

UV-Vis Spectrophotometer: For accurate absorbance measurements.

-

Quartz Cuvettes: 1 cm path length cuvettes for both fluorescence and absorbance measurements.

-

Fluorescence Standard: A compound with a well-characterized and stable quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). The standard should have an absorption profile that overlaps with the sample.

-

Solvent: Spectroscopic grade solvent in which both the sample and standard are soluble and stable. The same solvent must be used for both.

-

Volumetric flasks and pipettes: For accurate preparation of solutions.

-

Sample: High-purity 6-amino-1,3-naphthalenedisulfonic acid.

Experimental Workflow

The general workflow for the relative determination of fluorescence quantum yield is depicted in the following diagram.

Caption: A flowchart illustrating the key steps in the relative determination of fluorescence quantum yield.

Procedure

-

Selection of Standard and Solvent: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to 6-amino-1,3-naphthalenedisulfonic acid. The same spectroscopic grade solvent must be used for both the sample and the standard.

-

Preparation of Solutions:

-

Prepare stock solutions of both the sample and the standard in the chosen solvent.

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values below 0.1 at the excitation wavelength to minimize inner filter effects.

-

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectra for all the diluted solutions of the sample and the standard.

-

Determine the absorbance at the chosen excitation wavelength (λex) for each solution.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength (λex) on the spectrofluorometer. This wavelength should be a wavelength at which both the sample and the standard absorb.

-

Record the fluorescence emission spectra for all the diluted solutions of the sample and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

-

For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

-

Perform a linear regression for each data set. The slope of the resulting line is the gradient (Grad).

-

The quantum yield of the sample (Φx) can then be calculated using the following equation:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients of the plots for the sample and the standard, respectively.

-

ηx and ηst are the refractive indices of the solvents used for the sample and the standard (if different, otherwise this term is 1).

-

-

Data Presentation

Table 1: Illustrative Photophysical Data for 8-Anilinonaphthalene-1-sulfonic acid (ANS) in Different Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |

| Water | 80.1 | 350 | 515 | 7800 | ~0.004 |

| Ethanol | 24.6 | 350 | 482 | 6500 | 0.32 |

| Dioxane | 2.2 | 352 | 468 | 5800 | 0.64 |

Note: This data is for 8-anilinonaphthalene-1-sulfonic acid (ANS) and is provided for illustrative purposes only. The actual values for 6-amino-1,3-naphthalenedisulfonic acid may differ.

Signaling Pathways and Logical Relationships

The process of fluorescence involves a series of transitions between electronic energy states within the fluorophore. The following diagram illustrates the key photophysical pathways involved after a molecule absorbs a photon.

Caption: A simplified Jablonski diagram illustrating the electronic transitions involved in fluorescence and competing non-radiative decay pathways.

Conclusion

This technical guide has provided a detailed framework for understanding and determining the fluorescence quantum yield of 6-amino-1,3-naphthalenedisulfonic acid. While specific quantitative data for this compound remains elusive in the current literature, the principles and experimental protocols outlined herein provide a solid foundation for its characterization. The strong dependence of the fluorescence of related amino-naphthalenesulfonic acids on their environment underscores the importance of careful experimental design and control of variables such as solvent, pH, and temperature when utilizing these compounds as fluorescent probes. Further research is warranted to quantify the photophysical properties of 6-amino-1,3-naphthalenedisulfonic acid to facilitate its broader application in research and development.

A Technical Guide to 6-Amino-1,3-naphthalenedisulfonic Acid and Its Synonyms: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 6-amino-1,3-naphthalenedisulfonic acid, a versatile chemical compound widely utilized in various scientific and industrial applications. This document details its chemical properties, synonyms, and key applications, with a focus on its role as a crucial intermediate in the synthesis of azo dyes and as a fluorescent labeling agent.

Chemical Identity and Synonyms

6-amino-1,3-naphthalenedisulfonic acid is a sulfonated aromatic amine with the chemical formula C₁₀H₉NO₆S₂.[1][2] It is recognized by several synonyms across different chemical databases and commercial suppliers. A comprehensive list of these synonyms is provided in Table 1 to facilitate cross-referencing and literature searches.

Table 1: Synonyms and Identifiers for 6-amino-1,3-naphthalenedisulfonic Acid

| Synonym/Identifier | Reference |

| 6-Aminonaphthalene-1,3-disulfonic acid | [3] |

| Amino-I acid | [3] |

| Amino-J acid | [3] |

| 2-Aminonaphthalene-5,7-disulfonic acid | [3] |

| Kyselina amino-I | [3] |

| 1,3-Naphthalenedisulfonic acid, 6-amino- | [3] |

| 2-Naphthylamine-5,7-disulfonic acid | [3] |

| beta-Naphthylamine-5,7-disulfonic acid | [3] |

| NSC 4157 | [3] |

| BRN 2157980 | [3] |

| EINECS 204-246-1 | [3] |

| CAS Number | 118-33-2 |

Physicochemical Properties

The key physicochemical properties of 6-amino-1,3-naphthalenedisulfonic acid are summarized in Table 2, providing essential data for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of 6-amino-1,3-naphthalenedisulfonic Acid

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₆S₂ | [1][2] |

| Molecular Weight | 303.31 g/mol | [2] |

| Appearance | White to Gray to Brown powder to crystal | |

| Solubility | Slightly soluble in water | |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) |

Experimental Protocols and Applications

6-amino-1,3-naphthalenedisulfonic acid is a pivotal component in the synthesis of various organic compounds, most notably azo dyes and fluorescent labels.

Synthesis of Azo Dyes

Azo dyes represent the largest class of synthetic dyes used in a multitude of industries. The general synthesis of azo dyes involves two primary steps: diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. 6-amino-1,3-naphthalenedisulfonic acid can act as the coupling component.

General Experimental Protocol for Azo Dye Synthesis:

-

Diazotization of an Aromatic Amine:

-

Dissolve the chosen aromatic amine (e.g., sulfanilic acid) in an aqueous sodium carbonate solution.

-

Prepare a solution of sodium nitrite in water.

-

In a separate vessel, prepare a mixture of concentrated hydrochloric acid and ice.

-

Slowly add the amine solution to the sodium nitrite solution.

-

Add this mixture dropwise to the cold hydrochloric acid solution with constant stirring to form the diazonium salt. Maintain the temperature between 0-5°C.

-

-

Coupling Reaction:

-

Dissolve 6-amino-1,3-naphthalenedisulfonic acid in an aqueous solution of sodium hydroxide.

-

Cool this solution in an ice bath.

-

Slowly add the previously prepared diazonium salt solution to the solution of the coupling component with vigorous stirring.

-

Continue stirring for a period to ensure complete reaction. The formation of the azo dye is often indicated by a distinct color change.

-

-

Isolation and Purification:

-

The synthesized dye can be precipitated by the addition of sodium chloride (salting out).

-

The precipitate is then collected by vacuum filtration and washed with a saturated sodium chloride solution.

-

The product can be further purified by recrystallization.

-

References

The Discovery and Enduring Legacy of Amino-G Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino-G acid, chemically known as 7-amino-1,3-naphthalenedisulfonic acid, stands as a pivotal intermediate in the synthesis of a wide array of azo dyes. This technical guide provides an in-depth exploration of its discovery, historical significance, and the evolution of its synthesis. Detailed experimental protocols for its preparation from key precursors are presented, alongside a comprehensive summary of its chemical and physical properties. Furthermore, this guide elucidates the role of Amino-G acid in the chemical pathway for the production of commercially important colorants, offering valuable insights for researchers in organic synthesis, materials science, and industrial chemistry.

Introduction

Amino-G acid, a sulfonated derivative of aminonaphthalene, has been a cornerstone of the dye manufacturing industry for over a century. Its discovery and the development of its synthesis routes are intrinsically linked to the burgeoning field of synthetic organic chemistry in the late 19th and early 20th centuries. The strategic placement of its amino and sulfonic acid groups on the naphthalene core makes it a versatile coupling component in the synthesis of azo dyes, which are prized for their vibrant colors and stability.[1] This guide aims to provide a comprehensive technical overview of Amino-G acid, from its historical roots to its modern synthetic methodologies and applications.

History of Discovery and Development

The history of Amino-G acid is intertwined with the broader history of naphthalene sulfonic acid research, which began with the rise of the synthetic dye industry.[1] The industrial significance of these compounds became prominent in the early 20th century.[1] A key reaction in the synthesis of many aminonaphthalenes is the Bucherer reaction, discovered independently by the French chemist Robert Lepetit in 1898 and the German chemist Hans Theodor Bucherer, who published his findings on its reversibility and industrial potential in 1904.[2] One of the earliest documented preparations of Amino-G acid was by Fierz-David and Braunschweig in 1923, through the sulfonation of β-naphthylamine.

Initially, the synthesis of many naphthalene-based dye intermediates relied on β-naphthylamine as a starting material. However, due to the carcinogenicity of β-naphthylamine, this route has been largely abandoned in modern industrial processes. This led to the development of safer and more efficient synthetic pathways, primarily from 2-naphthol and Tobias acid.

Physicochemical Properties

Amino-G acid is typically a white to off-white or light brown crystalline powder or needles.[3] It is soluble in water.[3] Key quantitative properties are summarized in Table 1.

| Property | Value | Reference(s) |

| Chemical Name | 7-aminonaphthalene-1,3-disulfonic acid | [4] |

| Synonyms | Amido-G-acid, 2-Naphthylamine-6,8-disulfonic acid | [3] |

| CAS Number | 86-65-7 | [3] |

| Molecular Formula | C₁₀H₉NO₆S₂ | [3] |

| Molecular Weight | 303.31 g/mol | [5] |

| Appearance | Off-white to green-beige to light brown powder or needles | [4] |

| Melting Point | >300°C | [3] |

| Solubility | Soluble in water | [3] |

| Fluorescence (monopotassium salt) | λex = 310 nm; λem = 450 nm (in 0.1 M phosphate, pH 7.0) | [6] |

Synthesis of Amino-G Acid: Experimental Protocols

There are two primary industrial routes for the synthesis of Amino-G acid that are currently in use, starting from 2-naphthol and Tobias acid, respectively.

Synthesis from 2-Naphthol

This is a two-step process involving the sulfonation of 2-naphthol to produce 2-hydroxy-6,8-naphthalenedisulfonic acid (G-acid), followed by amination via the Bucherer reaction.

Step 1: Sulfonation of 2-Naphthol to G-Acid

-

Principle: 2-Naphthol is treated with fuming sulfuric acid (oleum). The hydroxyl group directs the electrophilic substitution of sulfonic acid groups primarily to the 6 and 8 positions of the naphthalene ring.

-

Protocol:

-

Melt 2-naphthol in fuming sulfuric acid at a temperature between 25-35°C.

-

Heat the mixture to 150-170°C and maintain this temperature for 2-3 hours to effect disulfonation, yielding 2-naphthol-6,8-disulfonic acid (G-acid).[7]

-

The G-acid is then typically isolated as its potassium salt by reaction with potassium chloride.[7]

-

Step 2: Amination of G-Acid via the Bucherer Reaction

-

Principle: The hydroxyl group of the G-acid potassium salt is replaced by an amino group in the presence of ammonia and a sulfite or bisulfite catalyst under pressure.

-

Protocol:

-

The potassium salt of 2-naphthol-6,8-disulfonic acid is reacted with aqueous ammonia.[7]

-

The reaction is carried out in an autoclave under a pressure of 0.4-1.2 MPa and at a temperature of 60-180°C.[7]

-

The resulting 2-naphthylamine-6,8-disulfonic acid potassium salt is then treated with an acid, such as hydrochloric acid, to yield Amino-G acid.[7]

-

Synthesis from Tobias Acid

This method involves the rearrangement and further sulfonation of 2-amino-1-naphthalenesulfonic acid (Tobias acid).

-

Principle: Tobias acid is heated in sulfuric acid to induce rearrangement of the sulfonic acid group, followed by the addition of sulfur trioxide to introduce a second sulfonic acid group.

-

Protocol:

-

Prepare 100% sulfuric acid by mixing concentrated sulfuric acid and 30% oleum.

-

Add 2-amino-1-naphthalenesulfonic acid (Tobias acid) to the 100% sulfuric acid.

-

Heat the mixture to 100-120°C for several hours to effect the rearrangement of the sulfonic acid group.

-

Gradually add liquid sulfur trioxide while maintaining the temperature at 100-120°C.

-

Hold the reaction at this temperature for 5 to 10 hours.

-